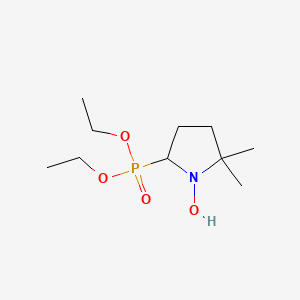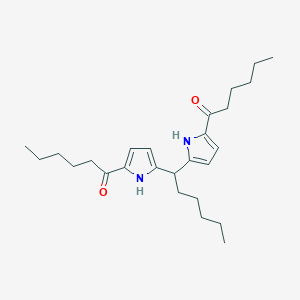
1-Hexanone, 1,1'-(hexylidenedi-1H-pyrrole-5,2-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- is a chemical compound with the molecular formula C14H16N2O4 It is known for its unique structure, which includes a hexanone backbone linked to two pyrrole rings
Preparation Methods
The synthesis of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- typically involves the reaction of hexanone with pyrrole derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- can be compared with other similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a similar pyrrole structure but differs in its functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: This compound has a different backbone structure but shares some reactivity characteristics.
1,6-Bis(dodecylthio)hexane: This compound has a similar hexane backbone but different substituents.
These comparisons highlight the uniqueness of 1-Hexanone, 1,1’-(hexylidenedi-1H-pyrrole-5,2-diyl)bis- in terms of its structure and reactivity.
Properties
CAS No. |
307930-75-2 |
|---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[5-[1-(5-hexanoyl-1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]hexan-1-one |
InChI |
InChI=1S/C26H40N2O2/c1-4-7-10-13-20(21-16-18-23(27-21)25(29)14-11-8-5-2)22-17-19-24(28-22)26(30)15-12-9-6-3/h16-20,27-28H,4-15H2,1-3H3 |
InChI Key |
HNDYDUDZGVPKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(N1)C(=O)CCCCC)C2=CC=C(N2)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


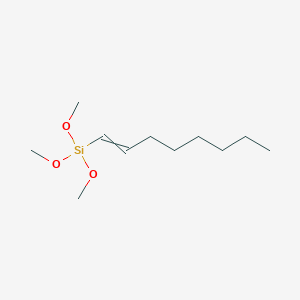
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
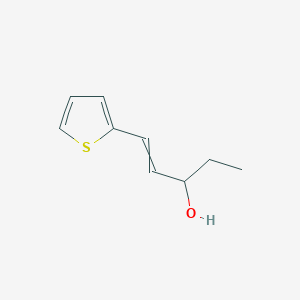
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
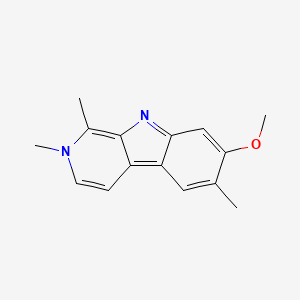
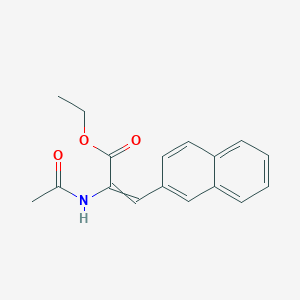

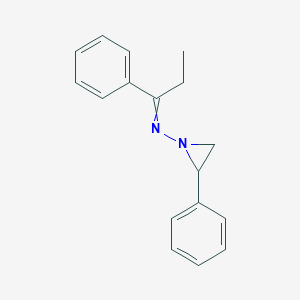
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
